molecular formula C9H13NO B13595173 (1-(Furan-2-ylmethyl)cyclopropyl)methanamine

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine

Cat. No.: B13595173
M. Wt: 151.21 g/mol
InChI Key: UKVFEBXARJRREE-UHFFFAOYSA-N
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Description

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H13NO It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylmethylamine derivatives.

Scientific Research Applications

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclopropyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Cyclopropylmethyl)furan: Similar structure but lacks the methanamine group.

    Furan-2-ylmethylamine: Contains the furan and methanamine groups but lacks the cyclopropyl group.

    Cyclopropylmethanamine: Contains the cyclopropyl and methanamine groups but lacks the furan ring.

Uniqueness

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is unique due to the combination of the furan ring, cyclopropyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9_9H13_{13}NO, characterized by a cyclopropyl group linked to a methanamine moiety and a furan ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, relevant research findings, and potential applications.

Chemical Structure and Properties

The structural configuration of this compound contributes to its distinct chemical properties. The presence of the furan ring enhances its reactivity and potential interactions with biological targets, while the cyclopropyl group may influence its binding affinity and pharmacological profile.

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The compound's ability to affect neurotransmitter systems positions it as a candidate for further pharmacological studies, particularly regarding neuroactive compounds.

Neuroactive Properties

The compound has shown promise in influencing neurotransmitter systems. Its structural features may enhance its interaction with receptors in the central nervous system, suggesting potential applications in treating neurological disorders.

Anticancer Potential

Preliminary studies indicate that derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous frameworks exhibited IC50_{50} values in the micromolar range against human cancer cell lines, indicating potential for development as anticancer agents .

Research Findings

Recent investigations have highlighted several key findings related to the biological activity of this compound:

Study FocusFindingsReference
Neurotransmitter InteractionModulates activity within neurotransmitter systems
Anticancer ActivityExhibits cytotoxic effects in vitro against cancer cell lines
Synthesis and Reaction MechanismsEffective synthesis routes identified; potential for optimization in drug development

Case Studies

  • Neuroactive Compound Studies : Investigations into compounds with structural similarities have revealed their ability to bind to neurotransmitter receptors, which could be extrapolated to this compound. These studies emphasize the need for further exploration into its neuropharmacological effects.
  • Anticancer Activity : A study on similar compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937 cells. The observed IC50_{50} values ranged from 0.11 to 5.51 µM, suggesting that this compound could potentially exhibit comparable or enhanced activity .

Synthesis Methods

The synthesis of this compound typically involves the reaction between cyclopropylmethylamine and furan-2-carbaldehyde under mild conditions using solvents like ethanol or methanol. Continuous flow reactors may be employed for industrial production to optimize yield and purity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[1-(furan-2-ylmethyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H13NO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7,10H2

InChI Key

UKVFEBXARJRREE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)CN

Origin of Product

United States

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